1-Bromotridecan-2-one
Overview
Description
1-Bromotridecan-2-one is an organic compound with the molecular formula C13H25BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon and a ketone group on the second carbon of a tridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromotridecan-2-one can be synthesized through several methods. One common approach involves the bromination of tridecan-2-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. Additionally, the use of automated systems can optimize the reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromotridecan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Typically carried out in polar solvents like ethanol or water, with the nucleophile added in excess to drive the reaction to completion.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents, often in solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used, with careful control of temperature to avoid over-oxidation.
Major Products Formed:
Substitution: Products include tridecan-2-one derivatives with different functional groups replacing the bromine atom.
Reduction: The primary product is 1-bromo-2-tridecanol.
Oxidation: Products can include 1-bromo-2-tridecanoic acid or other oxidized forms.
Scientific Research Applications
1-Bromotridecan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism by which 1-Bromotridecan-2-one exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ketone group undergoes nucleophilic addition, leading to the formation of an alcohol. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
1-Bromotridecane: Similar structure but lacks the ketone group, making it less reactive in certain types of reactions.
Tridecan-2-one:
1-Bromohexadecan-2-one: A longer chain analog with similar reactivity but different physical properties.
Uniqueness: 1-Bromotridecan-2-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of compounds.
Properties
IUPAC Name |
1-bromotridecan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJPJSZORICTQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285072 | |
Record name | 1-bromotridecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5365-80-0 | |
Record name | NSC40401 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromotridecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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